molecular formula C3H4O3 B036008 3-Oxopropanoic acid CAS No. 926-61-4

3-Oxopropanoic acid

Cat. No.: B036008
CAS No.: 926-61-4
M. Wt: 88.06 g/mol
InChI Key: OAKURXIZZOAYBC-UHFFFAOYSA-N
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Scientific Research Applications

Methylergonovine has a wide range of scientific research applications:

Safety and Hazards

There is limited information available on the safety and hazards of 3-Oxopropanoic acid. As with all chemicals, it should be handled with care, and appropriate safety measures should be taken during its use .

Mechanism of Action

Target of Action

3-Oxopropanoic acid, also known as 3-oxopropionic acid, is an organic compound . It is known to interact with the enzyme Malonamidase E2 . This enzyme is found in Bradyrhizobium japonicum, a bacterium that forms root nodules on legumes and fixes atmospheric nitrogen .

Mode of Action

It is known that carboxylic acids, the class of organic compounds to which this compound belongs, can interact with amino or hydroxyl groups . This interaction can lead to the formation of peptide and ester bonds in macromolecules .

Biochemical Pathways

Carboxylic acids play a central role in cellular metabolism and the carbon cycle in nature . They are involved in the tricarboxylic acid cycle, a key metabolic pathway that provides energy through the oxidation of acetyl-CoA .

Pharmacokinetics

It is known that the compound is a relatively stable compound, but it can decompose under high temperatures .

Result of Action

The interaction of carboxylic acids with amino or hydroxyl groups can lead to the formation of peptide and ester bonds in macromolecules . This could potentially influence protein structure and function.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is known that the compound is a relatively stable compound, but it can decompose under high temperatures . Therefore, temperature could be a significant environmental factor influencing its action, efficacy, and stability. Furthermore, the compound should be stored in a dry, well-ventilated area away from fire sources, and it should avoid contact with oxidizing agents to prevent the risk of fire or explosion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylergonovine is synthesized from ergonovine through a series of chemical reactions. The process involves the addition of a methyl group to the nitrogen atom of the ergonovine molecule. This methylation is typically achieved using methyl iodide in the presence of a base such as sodium hydroxide .

Industrial Production Methods

In industrial settings, methylergonovine is produced by semi-synthetic methods. The process begins with the extraction of ergonovine from ergot fungi, followed by its chemical modification to produce methylergonovine. The final product is purified through crystallization and other separation techniques to ensure its pharmaceutical-grade quality .

Chemical Reactions Analysis

Types of Reactions

Methylergonovine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylergonovine is unique due to its high potency and rapid onset of action in inducing uterine contractions. It is also distinguished by its dual application in both obstetrics and neurology, making it a versatile compound in medical practice .

Properties

IUPAC Name

3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h2H,1H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKURXIZZOAYBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239064
Record name Malonic semialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Malonic semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

926-61-4
Record name 3-Oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malonic semialdehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic semialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90239064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOPROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K1T0U0R4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Malonic semialdehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011111
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxopropanoic acid
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Q & A

Q1: What is the molecular formula and weight of 3-Oxopropanoic acid?

A1: The molecular formula of this compound is C3H4O3, and its molecular weight is 88.06 g/mol.

Q2: What spectroscopic data is available for characterizing this compound and its derivatives?

A2: Researchers frequently utilize spectroscopic techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR [, , , , ], and mass spectrometry, including Matrix-Assisted Laser Desorption/Ionization – Time Of Flight (MALDI-TOF) [] and Electrospray Ionization Mass Spectrometry (ESI-MS) [], to characterize this compound derivatives and their complexes. These techniques provide insights into the molecular structure, functional groups, and interactions of these compounds. [, , , , , ]

Q3: How can this compound derivatives be synthesized using reactions with terminal alkynes?

A3: 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives readily react with various terminal alkynes in the presence of a palladium catalyst, copper(I) iodide, and triethylamine. This reaction, conducted in N,N-dimethylformamide at room temperature, yields (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. [, ]

Q4: What is the role of polyphosphoric acid in the synthesis of certain heterocyclic compounds from this compound derivatives?

A4: Polyphosphoric acid (PPA) acts as a cyclizing agent in synthesizing various heterocyclic compounds, including 2,4-dihydroxyquinoline derivatives and pyrano[3,2-g]chromene-2,8-dione, from corresponding this compound derivatives. []

Q5: Can this compound derivatives be used to synthesize compounds with potential pharmaceutical applications?

A5: Yes, researchers have investigated the synthesis of novel thrombin inhibitors utilizing a 1,4-benzoxazine-3(4H)-one scaffold derived from this compound. One such compound, 3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic acid, displayed potent thrombin inhibition (Ki = 2.6 nM) and high selectivity against trypsin and factor Xa. []

Q6: How do certain chiral this compound derivatives influence proline peptide bond isomerization?

A6: Acyl moieties derived from specific chiral this compound derivatives, such as (2S)-2,6-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and (2R)-3-methoxy-2-methyl-2-(4-methyl-2-nitrophenoxy)-3-oxopropanoic acid, have demonstrated the ability to influence the cis/trans ratio of the proline peptide bond, favoring the trans conformation. This finding suggests their potential as chiral peptidomimetic building blocks for influencing proline conformation in various molecules. []

Q7: Has any research explored the potential of this compound derivatives for treating dyslipidemia?

A7: Yes, researchers have investigated a selective thyromimetic compound, KB2115 [(3-[[3,5-dibromo-4-[4-hydroxy-3-(1-methylethyl)-phenoxy]-phenyl]-amino]-3-oxopropanoic acid)], derived from this compound for its potential in treating dyslipidemia. In human studies, KB2115 effectively lowered total and LDL cholesterol levels while stimulating bile acid synthesis without causing noticeable cardiac side effects. These findings suggest the potential of selective thyromimetics like KB2115 as therapeutic agents for dyslipidemia and potentially atherosclerosis. []

Q8: What is known about the formation of this compound derivatives in the atmosphere and their contribution to secondary organic aerosol (SOA) formation?

A8: Atmospheric modeling studies using the Master Chemical Mechanism (MCM) and the Chemical Aqueous-Phase Radical Mechanism (CAPRAM) suggest that this compound itself, along with other related compounds like glyoxylic, oxalic, and malonic acid, contribute significantly to SOA formation. These compounds are primarily generated through the aqueous oxidation of precursor compounds like glyoxal, hydrated glyoxylic acid, nitro 2-oxopropanoate, and hydrated this compound. The study highlights the significant role of aqueous-phase chemical processes in the formation of these multifunctional carboxylic acids in the atmosphere. [, ]

Q9: Have any studies explored the microbial catabolism of this compound derivatives like acetovanillone and acetosyringone for potential biotechnological applications?

A9: Yes, research has identified the acvABCDEF gene cluster in Sphingobium sp. strain SYK-6, which is responsible for the catabolism of acetovanillone and acetosyringone. This discovery opens up possibilities for utilizing these genes in biotechnological applications, such as converting these compounds into valuable chemicals like cis,cis-muconic acid. This approach could contribute to more sustainable and efficient chemical production from lignin. [, ]

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